molecular formula C7H3Cl2N3O2 B14887577 6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B14887577
M. Wt: 232.02 g/mol
InChI Key: ALLQCIHKTZLKNG-UHFFFAOYSA-N
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Description

6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It features a pyrido[2,3-b]pyrazine core with chlorine atoms at the 6 and 7 positions and a dione functionality at the 2 and 3 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of suitable starting materials followed by cyclization and chlorination steps. For example, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the pyrido[2,3-b]pyrazine core, which is then chlorinated at the 6 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: Lacks chlorine atoms at the 6 and 7 positions.

    Pyrido[2,3-d]pyrimidin-5-one: Contains a pyrimidine ring instead of a pyrazine ring.

    tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: Contains a pyrimidine ring and additional functional groups.

Uniqueness

6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of chlorine atoms at the 6 and 7 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

6,7-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H3Cl2N3O2/c8-2-1-3-5(11-4(2)9)12-7(14)6(13)10-3/h1H,(H,10,13)(H,11,12,14)

InChI Key

ALLQCIHKTZLKNG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)NC(=O)C(=O)N2

Origin of Product

United States

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